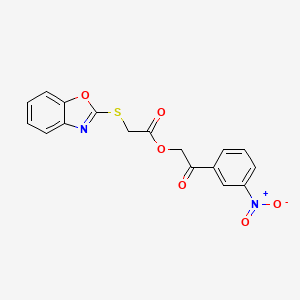![molecular formula C17H19NO4S B6138715 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B6138715.png)
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, commonly known as TTP488, is a novel small molecule drug that has shown promising results in preclinical studies for the treatment of Alzheimer's disease (AD). TTP488 is a selective antagonist of the receptor for advanced glycation end products (RAGE), which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including AD.
作用机制
TTP488 is a selective antagonist of RAGE, which is a transmembrane receptor that is involved in the pathogenesis of various chronic diseases, including 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. RAGE is expressed in various cell types, including neurons, microglia, and astrocytes, and it binds to multiple ligands, including Aβ, advanced glycation end products (AGEs), and S100/calgranulins. The binding of RAGE to its ligands activates multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which leads to neuroinflammation and neuronal dysfunction. By blocking the interaction between RAGE and its ligands, TTP488 can reduce neuroinflammation and improve cognitive function in this compound.
Biochemical and Physiological Effects:
TTP488 has been shown to reduce Aβ accumulation and neuroinflammation in the brain of this compound animal models. TTP488 has also been shown to improve cognitive function in these animal models. The biochemical and physiological effects of TTP488 are mediated through its selective antagonism of RAGE, which leads to the inhibition of NF-κB signaling and the reduction of neuroinflammation.
实验室实验的优点和局限性
One of the advantages of TTP488 is its selectivity for RAGE, which reduces the risk of off-target effects. TTP488 has also shown good pharmacokinetic properties in preclinical studies, including good brain penetration and long half-life. However, one of the limitations of TTP488 is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are still unknown.
未来方向
There are several future directions for the development of TTP488 as a potential therapeutic agent for 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid. One direction is to conduct human clinical trials to evaluate the safety and efficacy of TTP488 in this compound patients. Another direction is to explore the potential of TTP488 in combination with other this compound drugs, such as cholinesterase inhibitors or anti-amyloid antibodies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of TTP488 in this compound animal models.
合成方法
The synthesis of TTP488 involves several steps, including the synthesis of the intermediate compounds, such as 4-isopropoxyphenylacetic acid and 2-thiophenecarboxylic acid, and the coupling of these intermediates to form the final product. The detailed synthesis method of TTP488 has been described in a patent filed by the drug's developer, vTv Therapeutics LLC.
科学研究应用
TTP488 has been extensively studied in preclinical models of 3-(4-isopropoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid, and the results have been promising. TTP488 has been shown to reduce amyloid-beta (Aβ) accumulation and neuroinflammation in the brain, which are two key pathological features of this compound. TTP488 has also been shown to improve cognitive function in this compound animal models. These preclinical studies have provided a strong rationale for the development of TTP488 as a potential therapeutic agent for this compound.
属性
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11(2)22-13-7-5-12(6-8-13)14(10-16(19)20)18-17(21)15-4-3-9-23-15/h3-9,11,14H,10H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMZFPDZZXTKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6138639.png)
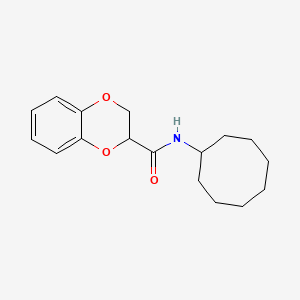
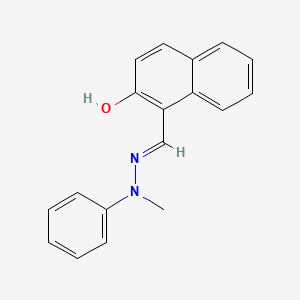
![5-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6138652.png)
![3-(2-methoxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6138675.png)
![4-chloro-N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6138676.png)
![ethyl 1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B6138684.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(1-methylbutyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6138692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B6138707.png)
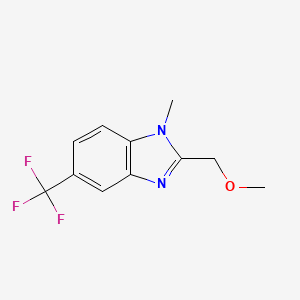
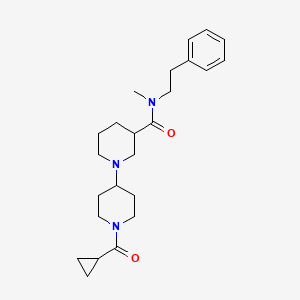
![N-[2-(1H-imidazol-4-yl)ethyl]-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydro-4-isoquinolinecarboxamide](/img/structure/B6138736.png)
